5-Methyl-3-nitropyridin-2-amine

Description

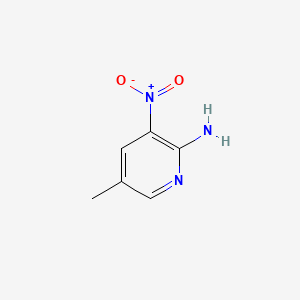

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKGRSJMFDIRPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323216 | |

| Record name | 5-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7598-26-7 | |

| Record name | 7598-26-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-3-nitropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-Methyl-3-nitropyridin-2-amine from 2-amino-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-3-nitropyridin-2-amine from 2-amino-5-methylpyridine. This reaction is a key transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. This document outlines the detailed experimental protocol for this nitration reaction, presents the expected quantitative data in a clear tabular format, and includes a visual representation of the experimental workflow.

Reaction Overview

The synthesis of this compound from 2-amino-5-methylpyridine is achieved through an electrophilic aromatic substitution reaction, specifically nitration. The pyridine ring is generally deactivated towards electrophilic substitution; however, the presence of the activating amino group at the 2-position and the methyl group at the 5-position directs the incoming nitro group primarily to the 3-position. The reaction is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Quantitative Data

The following table summarizes the typical quantitative data associated with the synthesis of this compound. The data is based on established laboratory procedures.

| Parameter | Value | Reference |

| Starting Material | 2-amino-5-methylpyridine | N/A |

| Product | This compound | N/A |

| Molar Mass of Starting Material | 108.14 g/mol | N/A |

| Molar Mass of Product | 153.14 g/mol | N/A |

| Typical Yield | 35% | |

| Purity (post-recrystallization) | >98% | Assumed based on typical purification methods |

| Appearance | Yellow solid | N/A |

Experimental Protocol

This section details the step-by-step experimental procedure for the synthesis of this compound.

Materials:

-

2-amino-5-methylpyridine

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (d=1.5)

-

Concentrated aqueous ammonia

-

Dimethylformamide (DMF)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Heating mantle with temperature controller

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry flask, a mixture of fuming nitric acid and concentrated sulfuric acid is carefully prepared. For a representative scale, 3.5 mL of fuming nitric acid (d=1.5) is added dropwise to 3.5 mL of concentrated sulfuric acid, while maintaining the temperature below 20°C using an ice bath.

-

Dissolution of Starting Material: In a separate flask, 5.0 g (46.2 mmol) of 2-amino-5-methylpyridine is dissolved in 24 mL of concentrated sulfuric acid. The mixture is cooled to 0°C in an ice bath.

-

Nitration Reaction: The pre-cooled nitrating mixture is added dropwise to the solution of 2-amino-5-methylpyridine in sulfuric acid. The temperature of the reaction mixture should be carefully maintained below 20°C during the addition.

-

Controlled Heating: After the addition is complete, the stirred mixture is allowed to warm to room temperature (20°C). The reaction mixture is then transferred in portions into a second flask which is heated to 35-40°C. It is crucial to monitor the temperature carefully and not exceed 40°C after each addition.

-

Completion of Reaction: The resulting reaction mixture is then stirred for an additional 30 minutes at 50°C.

-

Work-up and Isolation: The reaction mixture is cooled to ambient temperature and then neutralized by the slow addition of concentrated aqueous ammonia. This will cause the product to precipitate out of solution.

-

Filtration and Washing: The precipitate is collected by filtration using a Buchner funnel. The collected solid is washed sequentially

An In-depth Technical Guide to 5-Methyl-3-nitropyridin-2-amine (CAS 7598-26-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and potential applications of 5-Methyl-3-nitropyridin-2-amine (CAS 7598-26-7). This compound is a key heterocyclic building block, particularly valuable as an intermediate in the synthesis of bioactive molecules and pharmaceuticals. This document includes detailed experimental protocols, structured data tables for easy reference, and visualizations of relevant chemical transformations and biological pathways to support researchers in their drug discovery and development endeavors.

Introduction

This compound, a substituted nitropyridine derivative, holds significant interest in medicinal chemistry and organic synthesis. Its structural features, including the pyridine core, an amino group, a nitro group, and a methyl group, confer specific reactivity and make it a versatile precursor for the development of novel therapeutic agents. Notably, this compound is a crucial intermediate in the synthesis of Janus kinase 2 (JAK2) inhibitors, a class of targeted therapies for myeloproliferative neoplasms and other inflammatory conditions. The presence of both electron-donating (amino, methyl) and electron-withdrawing (nitro) groups on the pyridine ring influences its chemical behavior and biological activity.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference(s) |

| CAS Number | 7598-26-7 | [2] |

| Molecular Formula | C₆H₇N₃O₂ | [2] |

| Molecular Weight | 153.14 g/mol | [2] |

| Appearance | Light yellow to yellow crystalline powder | [2] |

| Melting Point | 189.0 to 193.0 °C | [2] |

| Boiling Point | 318.9 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in acids, alkalis, and organic solvents; insoluble in water. | [3] |

| Purity | >98.0% (GC) | [2] |

| Synonyms | 2-Amino-5-methyl-3-nitropyridine, 6-Amino-5-nitro-3-picoline, 5-Methyl-3-nitro-2-pyridinamine | [2] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the nitration of 2-amino-5-methylpyridine. The following is a detailed experimental protocol adapted from established procedures for the synthesis of analogous nitropyridine compounds.[4][5]

Synthesis of this compound

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials and Reagents:

-

2-Amino-5-methylpyridine (starting material)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, d=1.5)

-

Concentrated Aqueous Ammonia (NH₄OH)

-

Dimethylformamide (DMF)

-

Deionized Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and filtration flask

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 2-amino-5-methylpyridine (1.0 eq) in concentrated sulfuric acid (approx. 5 mL per gram of starting material).

-

Cool the mixture to 0 °C using an ice-salt bath.

-

In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) while cooling in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-amino-5-methylpyridine, maintaining the internal temperature below 20 °C.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 30 minutes. The temperature should be carefully monitored and not exceed 40 °C.[4]

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution to pH 7-8 by the slow addition of concentrated aqueous ammonia.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it sequentially with cold water and a 50% aqueous DMF solution.[4]

-

Purify the crude product by recrystallization from DMF to yield this compound as a yellow crystalline solid.[4]

Workflow Diagram:

Figure 2: Experimental workflow for the synthesis of the target compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected spectral data based on its structure and data from closely related analogs.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons will appear as doublets or singlets in the downfield region, influenced by the electronic effects of the substituents. The amino protons will likely appear as a broad singlet, and the methyl protons as a sharp singlet in the upfield region.[7]

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be characteristic of the pyridine ring carbons, with the carbons attached to the nitro and amino groups showing significant shifts. The methyl carbon will appear in the aliphatic region.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ||

| Aromatic-H | 7.5 - 9.0 | d, s |

| NH₂ | 5.0 - 7.0 | br s |

| CH₃ | 2.0 - 2.5 | s |

| ¹³C | ||

| Aromatic-C | 110 - 160 | |

| C-NO₂ | 140 - 155 | |

| C-NH₂ | 150 - 165 | |

| CH₃ | 15 - 25 |

Infrared (IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3400 - 3200 | N-H stretching (amino group) | Medium |

| 3100 - 3000 | Aromatic C-H stretching | Weak |

| 2980 - 2850 | Aliphatic C-H stretching (methyl group) | Weak |

| 1640 - 1580 | N-H bending (amino group) | Medium |

| 1550 - 1500 & 1350 - 1300 | Asymmetric and symmetric N-O stretching (nitro group) | Strong |

| 1600 - 1450 | C=C and C=N stretching (pyridine ring) | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ is expected at m/z 153.

Predicted Major Fragments:

| m/z | Predicted Fragment |

| 153 | [M]⁺ |

| 136 | [M - OH]⁺ |

| 123 | [M - NO]⁺ |

| 107 | [M - NO₂]⁺ |

Applications in Drug Development

This compound serves as a pivotal intermediate in the synthesis of various pharmacologically active compounds. Its most notable application is in the development of Janus kinase 2 (JAK2) inhibitors.

Intermediate for JAK2 Inhibitors

The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and immune responses. Dysregulation of this pathway, often due to mutations in JAK2, is implicated in myeloproliferative neoplasms and inflammatory diseases.[8] this compound can be converted to 2-chloro-5-methyl-3-nitropyridine, a key precursor for a number of potent JAK2 inhibitors.[8]

JAK-STAT Signaling Pathway and Inhibition:

Figure 3: The JAK-STAT signaling pathway and the point of inhibition by JAK2 inhibitors.

Experimental Protocol: In Vitro JAK2 Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of compounds derived from this compound against the JAK2 enzyme.

Materials:

-

Recombinant human JAK2 enzyme

-

Peptide substrate (e.g., a generic tyrosine kinase substrate)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase detection reagent (e.g., ADP-Glo™)

-

384-well white assay plates

-

Plate reader (luminescence)

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Add the diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.

-

Add the JAK2 enzyme and the peptide substrate to the wells and incubate briefly to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

-

Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for JAK2 Inhibition Assay:

Figure 4: Workflow for an in vitro JAK2 kinase inhibition assay.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly in the development of targeted therapies like JAK2 inhibitors. This technical guide provides essential information on its properties, a detailed synthetic protocol, and methods for its characterization and application in drug discovery workflows. The provided data and protocols are intended to facilitate the work of researchers and scientists in advancing the fields of medicinal chemistry and drug development.

References

- 1. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]

- 2. This compound | 7598-26-7 | TCI EUROPE N.V. [tcichemicals.com]

- 3. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 4. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

chemical structure and molecular formula of 5-Methyl-3-nitropyridin-2-amine

This technical guide provides a comprehensive overview of the chemical structure, molecular formula, and key physicochemical properties of 5-Methyl-3-nitropyridin-2-amine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes a plausible experimental protocol for its synthesis, based on established chemical principles, and visual representations of its structure and synthetic pathway.

Core Compound Information

This compound is an organic compound featuring a pyridine ring substituted with a methyl group, a nitro group, and an amino group.[1] Its chemical structure and properties make it a valuable building block in medicinal chemistry and organic synthesis.

Chemical Structure and Molecular Formula

The molecular formula for this compound is C6H7N3O2 .[1] The structure consists of a central pyridine ring with the following substituents:

-

An amino group (-NH2) at position 2.

-

A nitro group (-NO2) at position 3.

-

A methyl group (-CH3) at position 5.

Below is a two-dimensional representation of the chemical structure.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H7N3O2 | [1] |

| Molecular Weight | 153.14 g/mol | |

| CAS Number | 7598-26-7 | [1] |

| Appearance | Light yellow to yellow crystalline powder | [2] |

| Melting Point | 189.0 - 193.0 °C | [2] |

| Purity | >98.0% (GC) | [2] |

Experimental Protocols

Plausible Synthesis of this compound

The proposed synthesis involves the nitration of 2-amino-5-methylpyridine using a mixture of fuming nitric acid and concentrated sulfuric acid.

Materials:

-

2-Amino-5-methylpyridine

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Concentrated aqueous ammonia (NH₄OH)

-

Deionized water

-

Dimethylformamide (DMF)

-

Ice

Procedure:

-

Preparation of the Starting Material Solution: In a round-bottom flask, dissolve 2-amino-5-methylpyridine in concentrated sulfuric acid. This should be done carefully in an ice bath to control the exothermic reaction.

-

Nitration: While maintaining the temperature below 20°C, slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred solution of the starting material.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to between 35-40°C. The reaction should be stirred at this temperature for approximately 30 minutes.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

-

Neutralization and Precipitation: Neutralize the acidic solution with concentrated aqueous ammonia. This will cause the product, this compound, to precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration and wash it sequentially with cold water and a 50% aqueous solution of dimethylformamide.

-

Purification: The crude product can be further purified by recrystallization from dimethylformamide to yield the final product.

Synthetic Workflow

The logical flow of the proposed synthesis is depicted in the following diagram.

Disclaimer: This technical guide is intended for informational purposes only. The experimental protocol provided is based on analogous chemical reactions and should be performed by qualified personnel in a properly equipped laboratory, adhering to all necessary safety precautions.

References

physical and chemical properties of 5-Methyl-3-nitropyridin-2-amine

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Methyl-3-nitropyridin-2-amine, targeting researchers, scientists, and professionals in drug development. This document summarizes key data, outlines experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Core Properties of this compound

This compound, with the CAS number 7598-26-7, is a substituted pyridine derivative.[1][2] Its structure incorporates a pyridine ring with a methyl group at the 5-position, a nitro group at the 3-position, and an amine group at the 2-position. This arrangement of functional groups makes it a compound of interest in medicinal chemistry and organic synthesis.[1][3] The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyridine ring influences its chemical reactivity and potential biological activity.

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound. Experimental data is provided where available, supplemented by predicted values for properties that have not been experimentally determined.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 7598-26-7 | [1][2] |

| Molecular Formula | C₆H₇N₃O₂ | [1] |

| Molecular Weight | 153.14 g/mol | |

| Appearance | Light yellow to yellow powder or crystals | [2] |

| Melting Point | 189-193 °C | [2] |

| Boiling Point (Predicted) | 318.9 ± 37.0 °C | |

| Density (Predicted) | 1.354 ± 0.06 g/cm³ | |

| Flash Point (Predicted) | 146.7 °C | |

| Solubility | Soluble in acids, alkalis, and organic solvents; insoluble in water. | [3] |

| pKa (Predicted) | Due to the presence of the basic amino group and the pyridine nitrogen, the pKa of the conjugate acid is expected to be in the range of other aminopyridines, though the nitro group will decrease the basicity. The pKa of 2-aminopyridine is 6.86.[4][5] |

Table 2: Spectral Data Interpretation

While specific experimental spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from data on analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | The spectrum would likely show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the amine protons. The chemical shifts would be influenced by the electronic effects of the substituents. For the related 2-amino-5-methylpyridine, the aromatic protons appear at δ 7.79, 7.12, and 6.32 ppm, and the methyl protons at δ 2.12 ppm.[6] |

| ¹³C NMR | The spectrum is expected to display six signals corresponding to the six carbon atoms in the molecule. The carbon atoms attached to the nitro and amino groups, as well as the other ring carbons, will have characteristic chemical shifts. The methyl carbon would appear at a higher field. |

| FT-IR | Characteristic absorption bands would include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups, C=C and C=N stretching of the pyridine ring (around 1600 cm⁻¹), and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1550 and 1350 cm⁻¹).[7][8] |

| Mass Spec | The molecular ion peak (M+) would be observed at m/z 153. Fragmentation patterns would likely involve the loss of the nitro group (NO₂), and other characteristic cleavages of the pyridine ring and its substituents.[9][10][11][12] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 2-amino-5-methylpyridine.[13] The following is a generalized experimental protocol based on the synthesis of similar aminonitropyridines.

Caption: Synthesis workflow for this compound.

Detailed Methodology:

-

Synthesis of 2-Amino-5-methylpyridine: 3-Methylpyridine is reacted with sodium amide in an inert diluent at an elevated temperature and pressure.[14][15][16][17] The reaction mixture is then worked up to isolate 2-amino-5-methylpyridine.[18]

-

Nitration of 2-Amino-5-methylpyridine: 2-Amino-5-methylpyridine is dissolved in concentrated sulfuric acid and cooled. A mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature.[13][19] The reaction mixture is then carefully warmed to allow for the rearrangement of the initially formed nitramine intermediate to the desired 3-nitro and 5-nitro isomers. The 3-nitro isomer is the major product. The product is isolated by pouring the reaction mixture onto ice and neutralizing with a base, followed by filtration and purification.[20]

Potential Biological Activity and Signaling Pathways

While there is no direct evidence of this compound's involvement in specific signaling pathways, the broader class of nitropyridine derivatives has been investigated for various biological activities, including as enzyme inhibitors. Notably, related compounds have been explored as inhibitors of Janus kinase 2 (JAK2) and Glycogen Synthase Kinase-3 (GSK3).[21][22][23][24]

Potential Inhibition of JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, regulating gene expression involved in immunity, proliferation, and differentiation.[25][26][27][28][29] Dysregulation of this pathway is implicated in various diseases, including cancers and inflammatory disorders. Inhibition of key kinases like JAK2 is a therapeutic strategy.

Caption: Hypothetical inhibition of the JAK-STAT signaling pathway.

Potential Modulation of GSK3 Signaling Pathway

GSK3 is a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell development, and proliferation.[21][22][23][30] Its dysregulation is linked to diseases such as type 2 diabetes, Alzheimer's disease, and cancer.[24] GSK3 is a key component of the Wnt signaling pathway, where it is involved in the phosphorylation and subsequent degradation of β-catenin.

Caption: Hypothetical modulation of the Wnt/β-catenin pathway.

Conclusion

This compound is a versatile chemical intermediate with potential applications in the development of bioactive molecules. This guide has summarized its key physical and chemical properties, provided a plausible synthetic route, and explored its potential interactions with important biological signaling pathways based on the activity of related compounds. Further experimental investigation is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

- 1. indiamart.com [indiamart.com]

- 2. This compound | 7598-26-7 | TCI AMERICA [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 14. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 15. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 16. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 17. prepchem.com [prepchem.com]

- 18. nbinno.com [nbinno.com]

- 19. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 20. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. GSK3 信号传导通路 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 24. GSK-3 - Wikipedia [en.wikipedia.org]

- 25. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]

- 30. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties and Analytical Workflow of 5-Methyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-nitropyridin-2-amine is a substituted pyridine derivative belonging to the class of nitropyridines.[1] These compounds are recognized for their significance in various chemical and pharmaceutical applications due to the reactive nature imparted by the amino and nitro functional groups.[1] This technical guide provides a summary of the available physicochemical properties of this compound, a general methodology for determining its solubility in organic solvents, and a standardized workflow for its analysis in a laboratory setting.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | TCI Chemicals |

| Synonyms | 2-Amino-5-methyl-3-nitropyridine, 6-Amino-5-nitro-3-picoline, 5-Methyl-3-nitro-2-pyridinamine | TCI Chemicals |

| CAS Number | 7598-26-7 | IndiaMART[1] |

| Molecular Formula | C6H7N3O2 | IndiaMART, PubChem[1][2] |

| Molecular Weight | 153.14 g/mol | PubChem[2] |

| Appearance | Light yellow to yellow powder/crystal | TCI Chemicals |

| Purity | >98.0% (GC) | TCI Chemicals |

| Melting Point | 189.0 to 193.0 °C | TCI Chemicals |

| Storage | Recommended in a cool and dark place, <15°C, under inert gas | TCI Chemicals |

General Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in various organic solvents. This method is based on standard laboratory procedures for solubility assessment.[3][4]

Objective: To determine the approximate solubility of this compound in a selection of organic solvents at a given temperature (e.g., room temperature).

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Pipettes or graduated cylinders

Procedure:

-

Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a clean, dry test tube.

-

Solvent Addition: Add a small, measured volume (e.g., 0.5 mL) of the chosen organic solvent to the test tube.

-

Mixing: Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: Visually inspect the solution to see if the solid has completely dissolved.

-

Incremental Solvent Addition: If the solid has not fully dissolved, add another small, measured volume (e.g., 0.5 mL) of the solvent and repeat the mixing and observation steps.

-

Solubility Determination: Continue adding the solvent incrementally until the solid is completely dissolved. The total volume of solvent required to dissolve the initial mass of the compound is then used to calculate the approximate solubility (e.g., in mg/mL).

-

Classification: The solubility can be qualitatively classified based on the amount of solvent required (e.g., very soluble, soluble, sparingly soluble, insoluble).

-

Repeat for Each Solvent: Repeat this procedure for each of the selected organic solvents.

General Laboratory Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis of a chemical compound such as this compound in a research and development setting. This workflow covers the stages from sample reception to final data analysis and reporting.[5][6][7]

Caption: A generalized workflow for the laboratory analysis of a chemical compound.

Synthesis Overview

The synthesis of this compound and related compounds often involves the nitration of a pyridine derivative. A common starting material is a substituted aminopyridine. For instance, 2-amino-3-methylpyridine can be dissolved in concentrated sulfuric acid and then treated with a mixture of fuming nitric acid and concentrated sulfuric acid to introduce the nitro group.[8] The reaction temperature is a critical parameter that needs to be carefully controlled. Following the reaction, the product is typically precipitated by neutralization with a base, such as aqueous ammonia, and then purified by filtration, washing, and recrystallization.[8]

Safety and Handling

This compound is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.[9] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. In case of skin contact, the affected area should be washed with plenty of water.[9]

This technical guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for rigorous experimental validation. Users should always consult primary literature and safety documentation before conducting any experiments.

References

- 1. m.indiamart.com [m.indiamart.com]

- 2. 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Workflow Automation - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Analytical Workflow Management and Your Data Strategy | Lab Manager [labmanager.com]

- 8. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 7598-26-7 | TCI EUROPE N.V. [tcichemicals.com]

An In-depth Technical Guide to the Electrophilic Nitration of 2-Amino-5-methylpyridine: Mechanism, Regioselectivity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic nitration of 2-amino-5-methylpyridine, a key reaction in the synthesis of various heterocyclic compounds relevant to the pharmaceutical and agrochemical industries. The document details the underlying reaction mechanism, discusses the factors governing regioselectivity, and presents experimental protocols based on analogous reactions.

Core Concepts: The Mechanism of Electrophilic Nitration of Aminopyridines

The electrophilic nitration of 2-aminopyridine derivatives, including 2-amino-5-methylpyridine, is a nuanced process that deviates from simple aromatic nitration. The reaction typically proceeds through a two-step mechanism involving the initial formation of a nitramine intermediate, followed by an acid-catalyzed rearrangement to yield the C-nitrated products.

Step 1: N-Nitration to form 2-Nitramino-5-methylpyridine

In the presence of a strong acid catalyst such as sulfuric acid, nitric acid generates the highly electrophilic nitronium ion (NO₂⁺). The more nucleophilic exocyclic amino group of 2-amino-5-methylpyridine initially attacks the nitronium ion, leading to the formation of a 2-(nitroamino)-5-methylpyridinium species. Subsequent deprotonation yields the 2-nitramino-5-methylpyridine intermediate. This initial N-nitration is generally favored under milder conditions and at lower temperatures, representing the kinetic product of the reaction.

Step 2: Acid-Catalyzed Rearrangement to C-Nitrated Products

The 2-nitramino-5-methylpyridine intermediate is often unstable and, upon heating in the presence of strong acid, undergoes an intramolecular rearrangement to afford the thermodynamically more stable C-nitrated isomers. This rearrangement is believed to proceed via a protonated intermediate, which facilitates the migration of the nitro group from the nitrogen to a carbon atom of the pyridine ring.

An In-depth Technical Guide to the Synthesis of 5-Methyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Methyl-3-nitropyridin-2-amine, a key intermediate in pharmaceutical and agrochemical research. The document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a substituted pyridine derivative containing nitro and amino functional groups. These features make it a valuable building block for the synthesis of more complex molecules with potential biological activity. This guide outlines two principal synthetic pathways for its preparation, starting from commercially available reagents.

Synthetic Pathways

Two primary routes for the synthesis of this compound have been identified and are detailed below.

Route 1: Direct Nitration of 2-Amino-5-methylpyridine

This is the most direct approach, involving the electrophilic nitration of 2-amino-5-methylpyridine. However, this method may present challenges in controlling regioselectivity, potentially leading to a mixture of isomers that require purification.

Route 2: Multi-step Synthesis via a Chlorinated Intermediate

This pathway involves a three-step process starting from 2-amino-5-methylpyridine. It offers potentially better control over the final product's purity. The steps include:

-

Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine.

-

Chlorination to 2-Chloro-5-methyl-3-nitropyridine.

-

Amination to the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the preferred synthetic pathway (Route 2).

Table 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine

| Starting Material | Reagents | Temperature (°C) | Yield |

| 2-Amino-5-methylpyridine | Conc. H₂SO₄, Conc. HNO₃ | 130 | Not specified |

Table 2: Synthesis of 2-Chloro-5-methyl-3-nitropyridine

| Starting Material | Reagents | Temperature | Time (h) | Yield (%) |

| 2-Hydroxy-5-methyl-3-nitropyridine | Thionyl chloride, DMF | Reflux | 3 | 92 |

Table 3: Synthesis of this compound

| Starting Material | Reagents | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

| 2-Chloro-5-methyl-3-nitropyridine | Liquid ammonia, Methanol, Copper catalyst | 150 | 4 | 8 | ~90 (analogous) |

Note: The yield for the final amination step is based on an analogous reaction with 2-chloro-5-methylpyridine and is provided as an estimate.

Experimental Protocols

The following are detailed experimental protocols for the multi-step synthesis of this compound (Route 2).

Step 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine[1]

-

In a 600 cm³ round-bottomed flask, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.

-

Progressively add a mixture of 40 cm³ of concentrated nitric acid and 40 cm³ of concentrated sulfuric acid. The reaction is exothermic and will produce foam.

-

Maintain the reaction temperature at a constant 130°C during the acid addition.

-

After the addition is complete, pour the colored solution onto 300 g of ice.

-

Adjust the pH of the solution to approximately 3-4 by adding aqueous ammonia.

-

Allow the mixture to stand in a refrigerator to facilitate precipitation.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from hot water to obtain pure 2-hydroxy-5-methyl-3-nitropyridine.

Step 2: Synthesis of 2-Chloro-5-methyl-3-nitropyridine

-

Combine 0.01 mol of 2-hydroxy-5-methyl-3-nitropyridine with 15 ml of thionyl chloride and a small amount of DMF in a reaction vessel.

-

Reflux the mixture for 3 hours.

-

After reflux, evaporate the excess thionyl chloride.

-

Dilute the residue with water.

-

Extract the aqueous solution with dichloromethane.

-

Dry the organic phase and evaporate the solvent to yield 2-chloro-5-methyl-3-nitropyridine. A 92% yield can be expected.

Step 3: Synthesis of this compound[2]

This protocol is adapted from the amination of 2-chloro-5-methylpyridine and serves as a representative procedure.

-

In a high-pressure autoclave, combine 1.275 kg of 2-chloro-5-methyl-3-nitropyridine (assuming a similar scale), 1.9 kg of methanol, 1.25 kg of liquid ammonia, and 63.7 g of a copper catalyst (e.g., copper powder or CuSO₄).[1]

-

Seal the autoclave and begin stirring. Heat the mixture to 150°C. The pressure will rise to approximately 4 MPa.[1]

-

Maintain the reaction at this temperature and pressure for 8 hours.[1]

-

After the reaction is complete, cool the autoclave to 40°C and carefully vent the excess ammonia.[1]

-

Filter the reaction mixture and distill the methanol from the filtrate under normal pressure.

-

Add water to the residue and extract with a suitable organic solvent (e.g., toluene).

-

Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Further purification can be achieved by vacuum distillation or recrystallization to yield this compound.

Characterization Data

Spectroscopic data for this compound (CAS No: 7598-26-7) is available from commercial suppliers and typically includes NMR, HPLC, and LC-MS to confirm the structure and purity of the final compound.[2]

Visualizations

Synthetic Pathway Diagrams

The following diagrams illustrate the described synthetic routes.

Caption: Route 1: Direct nitration of 2-Amino-5-methylpyridine.

Caption: Route 2: Multi-step synthesis via a chlorinated intermediate.

Experimental Workflow

Caption: Experimental workflow for the multi-step synthesis of this compound.

References

Reactivity Profile of the Amino Group in 5-Methyl-3-nitropyridin-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the primary amino group in 5-Methyl-3-nitropyridin-2-amine. The presence of a nitro group, a methyl group, and the pyridine ring nitrogen significantly influences the nucleophilicity and reactivity of the amino group, making this compound a versatile building block in medicinal chemistry and organic synthesis.

Introduction

This compound is a substituted aminopyridine derivative with a unique electronic profile. The pyridine ring is inherently electron-deficient. This effect is further intensified by the strongly electron-withdrawing nitro group at the 3-position. Conversely, the methyl group at the 5-position is weakly electron-donating, and the amino group at the 2-position also donates electron density to the ring through resonance. This complex interplay of electronic effects governs the reactivity of the amino group, making it less nucleophilic than typical aromatic amines but still capable of undergoing a variety of important chemical transformations.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its key physicochemical properties and references spectroscopic data for closely related compounds.

| Property | Value/Description |

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol |

| Appearance | Expected to be a yellow crystalline solid. |

| Melting Point | 189-193 °C[1] |

| Boiling Point | 318.9 °C (Predicted)[1] |

| pKa (of the conjugate acid) | Not experimentally determined. Estimated to be lower than that of 2-aminopyridine (6.86) due to the electron-withdrawing nitro group. The basicity of amines is reduced by electron-withdrawing groups.[2] |

| ¹H NMR | For the related compound 2-amino-3-methyl-5-nitropyridine, characteristic signals for the aromatic protons and the methyl group would be expected. The amino protons would likely appear as a broad singlet.[3] |

| ¹³C NMR | For related nitropyridine derivatives, the carbon bearing the nitro group is typically shifted downfield. The carbon attached to the amino group would also show a characteristic chemical shift. |

| IR Spectroscopy | Expected to show characteristic N-H stretching vibrations for a primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the methyl and aromatic protons, and strong absorptions for the asymmetric and symmetric stretching of the nitro group (around 1550-1500 cm⁻¹ and 1365-1325 cm⁻¹).[4][5] |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 153. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments. |

Synthesis

The most common route for the synthesis of this compound involves the nitration of a corresponding aminopyridine precursor.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric compound 2-Amino-3-methyl-5-nitropyridine.[6]

Materials:

-

2-Amino-5-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Ammonia (NH₃) solution

-

Dimethylformamide (DMF)

-

Water

-

Ice

Procedure:

-

In a flask, dissolve 2-amino-5-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

In a separate flask, prepare a nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid at 0 °C.

-

Slowly add the nitrating mixture to the solution of 2-amino-5-methylpyridine, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for a specified time, monitoring the reaction by TLC.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a concentrated ammonia solution to precipitate the product.

-

Filter the precipitate, wash with water, and then with a mixture of water and DMF.

-

Recrystallize the crude product from DMF to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Reactivity of the Amino Group

The reactivity of the amino group in this compound is significantly modulated by the electronic effects of the substituents on the pyridine ring.

Basicity and Nucleophilicity

The strong electron-withdrawing effect of the nitro group at the 3-position, coupled with the inherent electron deficiency of the pyridine ring, substantially reduces the electron density on the exocyclic amino group. This decrease in electron density lowers the basicity of the amino group, making it a weaker base compared to aniline or other aminopyridines without such strong deactivating groups.[2][7][8] Consequently, the nucleophilicity of the amino group is also diminished, which affects the conditions required for its reactions.

Caption: Electronic effects influencing amino group reactivity.

Acylation

The amino group of this compound can undergo acylation to form the corresponding amide. Due to the reduced nucleophilicity, more forcing conditions or the use of a catalyst may be required compared to more electron-rich anilines.

This is a general protocol that may require optimization for this specific substrate.[9]

Materials:

-

This compound

-

Acetic Anhydride

-

Pyridine or another suitable base

-

Dichloromethane (DCM) or another inert solvent

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent.

-

Add a base such as pyridine (1.2 eq).

-

Slowly add acetic anhydride (1.1 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Alkylation

N-alkylation of the amino group is also possible, though it may be challenging due to the reduced nucleophilicity. Direct alkylation with alkyl halides might require a strong base and elevated temperatures.[10][11][12][13]

This is a general protocol that would likely require optimization.[10]

Materials:

-

This compound

-

Methyl Iodide

-

A strong base (e.g., Sodium Hydride)

-

Anhydrous solvent (e.g., DMF or THF)

Procedure:

-

In an inert atmosphere, suspend a strong base (e.g., NaH, 1.1 eq) in the anhydrous solvent.

-

Add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.

-

Stir the mixture at room temperature for a period to allow for deprotonation.

-

Cool the mixture to 0 °C and add methyl iodide (1.1 eq) dropwise.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

-

Carefully quench the reaction with water.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product.

Diazotization and Sandmeyer-Type Reactions

The primary amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the pyridine ring via Sandmeyer or related reactions.[14][15][16][17][18]

This is a general procedure for a Sandmeyer reaction.[15][18]

Materials:

-

This compound

-

Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)

-

Water

-

Ice

Procedure:

-

Diazotization:

-

Suspend this compound (1.0 eq) in an aqueous solution of HCl or HBr.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at low temperature.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of the copper(I) halide in the corresponding concentrated acid.

-

Slowly add the cold diazonium salt solution to the copper(I) halide mixture.

-

Effervescence (evolution of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, concentrate, and purify the product.

-

Caption: Diazotization and Sandmeyer reaction pathway.

Applications in Drug Development and Organic Synthesis

The functional group tolerance and the ability to transform the amino group into various other substituents make this compound a valuable scaffold in drug discovery. For instance, related nitropyridine derivatives have been used in the synthesis of kinase inhibitors, such as JAK2 inhibitors.[19] The amino group can serve as a handle for building more complex molecules through acylation, alkylation, or by its conversion to other functional groups via diazotization. The nitro group can also be reduced to an amino group, providing another site for functionalization.

Conclusion

The amino group of this compound exhibits a reactivity profile that is significantly influenced by the strong electron-withdrawing nitro group and the electron-deficient nature of the pyridine ring. While its nucleophilicity is reduced, it remains a key functional group for a variety of transformations, including acylation, alkylation, and diazotization. These reactions open up avenues for the synthesis of a wide range of substituted nitropyridine derivatives with potential applications in medicinal chemistry and materials science. Further experimental studies are warranted to quantify the reactivity of this versatile building block more precisely.

References

- 1. chembk.com [chembk.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]

- 8. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. Diazotisation [organic-chemistry.org]

- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Sandmeyer Reaction [organic-chemistry.org]

- 19. mdpi.com [mdpi.com]

The Nitro Group's Defining Influence on the Reactivity of 5-Methyl-3-nitropyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pivotal role the nitro group (NO₂) plays in defining the chemical reactivity of 5-Methyl-3-nitropyridin-2-amine. This compound, a substituted pyridine, is a valuable building block in the synthesis of various biologically active molecules.[1] Understanding the electronic effects of the nitro group is crucial for predicting its behavior in chemical reactions and for designing novel synthetic pathways in drug discovery and development.[2][3]

The Dominant Electronic Influence of the Nitro Group

The nitro group is a powerful electron-withdrawing group, a characteristic that fundamentally dictates the reactivity of the pyridine ring to which it is attached.[4][5] This influence is exerted through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyridine ring through the sigma (σ) bonds.

-

Resonance Effect (-M): The nitro group can delocalize the π-electrons of the pyridine ring onto its own oxygen atoms. This delocalization, depicted in the resonance structures below, significantly reduces the electron density on the aromatic ring.[4]

This pronounced electron-withdrawing nature renders the pyridine ring in this compound highly electron-deficient .[4][5] This electronic state is the primary determinant of the compound's reactivity profile, making it susceptible to certain types of reactions while hindering others.

Enhanced Reactivity Towards Nucleophiles

The electron deficiency created by the nitro group makes the pyridine ring an excellent electrophile, thereby activating it for nucleophilic aromatic substitution (SₙAr) .[5] This is arguably the most significant aspect of the nitro group's role. The nitro group, positioned meta to the leaving group (if one were present, such as a halogen), can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction through resonance. This stabilization lowers the activation energy and facilitates the substitution.

While this compound itself does not have a typical leaving group at a position activated by the nitro group (ortho or para), related nitropyridines are extensively used in SₙAr reactions. For instance, a chlorine atom at the 2- or 6-position of a 3-nitropyridine is highly activated and readily displaced by nucleophiles like amines or alkoxides.[6][7]

References

- 1. indiamart.com [indiamart.com]

- 2. svedbergopen.com [svedbergopen.com]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 4. brainly.com [brainly.com]

- 5. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of 5-Methyl-3-nitropyridin-2-amine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-nitropyridin-2-amine and its derivatives are pivotal building blocks in the synthesis of potent and selective kinase inhibitors. The strategic placement of the methyl, nitro, and amino groups on the pyridine ring provides a versatile scaffold for medicinal chemists to develop targeted therapies for a range of diseases, including cancer and inflammatory disorders. The 2-amino group serves as a key anchor for interacting with the hinge region of kinase active sites, a critical determinant of binding affinity. The nitro group can be a handle for further chemical modifications or can be reduced to an amino group, offering another point for diversification. The methyl group can contribute to hydrophobic interactions and influence the overall conformation of the inhibitor.

This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound derivatives in the synthesis of kinase inhibitors, with a particular focus on Janus kinase 2 (JAK2) inhibitors.

Application Notes

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. In the context of this compound, the core structure is often elaborated through the reaction of a precursor, 2-chloro-5-methyl-3-nitropyridine, with various amines. This nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) reaction allows for the introduction of a wide array of substituents at the 2-position, enabling the exploration of the chemical space to optimize potency and selectivity against the target kinase.

A primary target for inhibitors derived from this scaffold is the Janus kinase (JAK) family, particularly JAK2. Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[1] The development of selective JAK2 inhibitors is a significant focus of drug discovery efforts.

Data Presentation

The following table summarizes the inhibitory activity of a series of kinase inhibitors synthesized from a 2-chloro-5-methyl-3-nitropyridine precursor, which generates the core structure related to this compound. The data highlights the structure-activity relationship (SAR) for this class of compounds against JAK2.

| Compound ID | R Group (at 2-amino position) | JAK2 IC50 (µM)[2] |

| 1 | 4-Fluorobenzyl | 8.5 |

| 2 | 3-Fluorobenzyl | 9.2 |

| 3 | 2-Fluorobenzyl | 10.1 |

| 4 | Benzyl | 11.5 |

| 5 | 4-Chlorobenzyl | 12.2 |

Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the JAK2 enzyme by 50%.

Signaling Pathway

The JAK-STAT signaling pathway is a critical pathway for cytokine and growth factor signaling that regulates cell proliferation, differentiation, and survival.[3] Inhibitors targeting JAK2 can effectively block this pathway.

References

Application Notes and Protocols: 5-Methyl-3-nitropyridin-2-amine as a Building Block for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-nitropyridin-2-amine is a key building block in the synthesis of various pharmaceutical intermediates. Its unique substitution pattern, featuring an amine, a nitro group, and a methyl group on a pyridine ring, makes it a versatile precursor for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of multi-kinase inhibitors, with a focus on the widely used anticancer drug, Sorafenib.

Application: Synthesis of Sorafenib

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] It functions by inhibiting several tyrosine kinase receptors involved in tumor cell proliferation and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptor-beta (PDGFR-β), as well as intracellular serine/threonine kinases like Raf-1.[1] this compound is a crucial starting material in some synthetic routes to Sorafenib.

Synthetic Pathway Overview

The synthesis of Sorafenib from this compound and other precursors typically involves a multi-step process. A common strategy involves the preparation of a key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, which is then coupled with an isocyanate to form the final urea linkage in Sorafenib.

Caption: General synthetic scheme for Sorafenib.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-N-methylpicolinamide

This protocol outlines the synthesis of the key intermediate, 4-chloro-N-methylpicolinamide, starting from picolinic acid.

Materials:

-

Picolinic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF)

-

Methylamine (MeNH₂) solution (e.g., 40% in water or 2M in THF)

-

Tetrahydrofuran (THF)

-

Chlorobenzene

-

Sodium bromide (NaBr)

-

To a solution of picolinic acid in a suitable solvent (e.g., chlorobenzene or THF), add a catalytic amount of DMF.

-

Slowly add thionyl chloride (SOCl₂) to the mixture. The reaction is typically heated (e.g., 70-85°C) for several hours (e.g., 16-19 hours).[2][3]

-

After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.

-

The resulting crude acid chloride is then reacted with a solution of methylamine (e.g., 40% aqueous solution) at a low temperature (e.g., 0-3°C) for a few hours (e.g., 4 hours).[2][3]

-

The product, 4-chloro-N-methylpicolinamide, can be isolated and purified by standard techniques such as crystallization or chromatography.

Protocol 2: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

This protocol describes the nucleophilic aromatic substitution reaction to form the diaryl ether linkage.

Materials:

-

4-Chloro-N-methylpicolinamide

-

p-Aminophenol

-

Potassium tert-butoxide (KOtBu)

-

Dimethylformamide (DMF)

-

In a reaction vessel, dissolve 4-chloro-N-methylpicolinamide and p-aminophenol in dry DMF.

-

Add potassium tert-butoxide (KOtBu) to the mixture.

-

Heat the reaction mixture (e.g., to 80°C) and stir for several hours (e.g., 6-8 hours).[2][3]

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to give the crude product, which can be purified by column chromatography.

Protocol 3: Synthesis of Sorafenib

This final step involves the formation of the urea linkage to yield Sorafenib.

Materials:

-

4-(4-Aminophenoxy)-N-methylpicolinamide

-

Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate or 4-chloro-3-(trifluoromethyl)phenyl isocyanate

-

Pyridine

-

In a flask, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in pyridine.

-

Add phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate to the solution.[4]

-

Heat the mixture (e.g., to 80°C) for a few hours (e.g., 3 hours).[4]

-

After the reaction is complete, remove the pyridine under vacuum.

-

The crude Sorafenib is then purified by column chromatography.

Quantitative Data

The following table summarizes representative yields for the key steps in the synthesis of Sorafenib and its derivatives.

| Step | Product | Reagents and Conditions | Yield (%) | Reference |

| Amidation of Picolinic Acid | 4-Chloro-N-methylpicolinamide | SOCl₂, THF, DMF (cat.), 70°C, 16h; then 40% aq. MeNH₂, 0-3°C, 4h | 95 | [2][3] |

| Diaryl Ether Formation | 4-(4-Aminophenoxy)-N-methylpicolinamide | p-Aminophenol, KOtBu, DMF, 80°C, 8h | nd | [2][3] |

| Urea Formation | Sorafenib | Phenyl carbamate, Pyridine, 80°C, 3h | 48.2 | [4] |

| Urea Formation (Derivatives) | Sorafenib Derivatives | Various phenyl carbamates, Pyridine, 80°C, 3h | 52.2-62.5 | [4] |

nd: not determined in the cited reference.

Signaling Pathway

Sorafenib targets multiple kinases in the RAF/MEK/ERK signaling pathway, which is a critical pathway for cell proliferation and survival.

Caption: Sorafenib's mechanism of action.

Conclusion

This compound and its derivatives are valuable building blocks for the synthesis of important pharmaceutical compounds like Sorafenib. The protocols and data presented here provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and exploration of novel kinase inhibitors.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Methyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a pivotal reaction in synthetic organic chemistry, enabling the functionalization of aromatic and heteroaromatic rings. This application note provides a detailed experimental protocol for performing SNAr reactions on 5-methyl-3-nitropyridin-2-amine. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of a strong electron-withdrawing nitro group at the 3-position.[1][2] While the amino group at the 2-position is generally a poor leaving group, the highly activated nature of the pyridine ring can facilitate the displacement of the nitro group at the 3-position by potent nucleophiles. This protocol outlines a general procedure and provides specific conditions for various classes of nucleophiles, drawing upon established methodologies for similar nitropyridine systems.[3]

The general mechanism for this transformation proceeds through the formation of a resonance-stabilized intermediate, known as a Meisenheimer complex, following the addition of the nucleophile to the electron-deficient pyridine ring.[1][2] The subsequent departure of the leaving group, in this case, the nitro group, restores the aromaticity of the ring to yield the substituted product.[1]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

This general procedure can be adapted for various nucleophiles. Specific modifications for different classes of nucleophiles are detailed in the subsequent sections.

Materials:

-

This compound (Substrate)

-

Nucleophile (e.g., secondary amine, thiol, alkoxide) (1.1 - 1.5 equivalents)

-

Base (e.g., K₂CO₃, NaH, Et₃N) (1.5 - 2.0 equivalents)

-

Anhydrous solvent (e.g., DMF, DMSO, THF, MeCN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere apparatus (e.g., nitrogen or argon line)

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, saturated aqueous NaHCO₃, anhydrous MgSO₄, silica gel)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).

-

Dissolve the substrate in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).

-

Add the base to the solution and stir for 10-15 minutes at room temperature.

-

Add the nucleophile (1.1 - 1.5 equiv.) to the reaction mixture.

-

Heat the reaction to the desired temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM) (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 1: Reaction with Amine Nucleophiles

Specific Reagents:

-

Nucleophile: Secondary amines (e.g., morpholine, piperidine, pyrrolidine) (1.2 equiv.)

-

Base: Triethylamine (Et₃N) (1.5 equiv.)

-

Solvent: Anhydrous Ethanol

-

Temperature: Reflux (approx. 78 °C)

-

Reaction Time: 4-12 hours

This protocol is adapted from established procedures for the reaction of chloro-nitropyridines with amines.[1] The use of a protic solvent like ethanol can facilitate the reaction.

Protocol 2: Reaction with Thiol Nucleophiles

Specific Reagents:

-

Nucleophile: Thiols (e.g., thiophenol, benzyl thiol) (1.1 equiv.)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv.)

-

Solvent: Anhydrous Dimethylformamide (DMF)

-

Temperature: 80-100 °C

-

Reaction Time: 6-18 hours

Reactions of nitropyridines with sulfur nucleophiles have been shown to proceed under mild conditions with selective substitution of the nitro group.[3]

Protocol 3: Reaction with Alkoxide Nucleophiles

Specific Reagents:

-

Nucleophile: Alcohol (e.g., methanol, ethanol) used in excess as the solvent.

-

Base: Sodium Hydride (NaH) (1.5 equiv.) or Sodium Methoxide/Ethoxide (1.5 equiv.)

-

Solvent: Anhydrous THF or the corresponding alcohol.

-

Temperature: Room temperature to 60 °C

-

Reaction Time: 12-24 hours

Care should be taken when using NaH with alcohols due to the generation of hydrogen gas. Alternatively, pre-forming the alkoxide or using a commercial solution is a safer approach.

Data Presentation

The following table summarizes the expected products and representative reaction conditions for the nucleophilic aromatic substitution on this compound with various nucleophiles. The yields are hypothetical and based on analogous reactions reported in the literature for structurally related compounds.[1][3]

| Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Expected Yield (%) |

| Morpholine | 4-(5-methyl-2-aminopyridin-3-yl)morpholine | Ethanol | Et₃N | Reflux | 8 | 70-85 |

| Thiophenol | 5-methyl-3-(phenylthio)pyridin-2-amine | DMF | K₂CO₃ | 90 | 12 | 65-80 |

| Sodium Methoxide | 3-methoxy-5-methylpyridin-2-amine | Methanol/THF | NaOMe | 60 | 18 | 50-70 |

| Piperidine | 1-(5-methyl-2-aminopyridin-3-yl)piperidine | Isopropanol/Water | - | 80 | 6 | 75-90 |

Mandatory Visualization

Caption: Experimental workflow for the nucleophilic aromatic substitution on this compound.

Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr) on this compound.

References

Application Notes and Protocols: 5-Methyl-3-nitropyridin-2-amine in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methyl-3-nitropyridin-2-amine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing nitro group on a pyridine scaffold, makes it a valuable precursor for the synthesis of a diverse range of bioactive molecules. The presence of these functional groups allows for a variety of chemical transformations, enabling the exploration of extensive chemical space in drug discovery programs. This document provides an overview of its applications, focusing on its use in the development of kinase inhibitors and antimicrobial agents, complete with detailed experimental protocols and relevant biological data.

Key Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry is as a key intermediate for the synthesis of more complex heterocyclic systems. Its derivatives have shown promise in targeting various biological pathways implicated in diseases such as cancer and infectious diseases.

Kinase Inhibitors

This compound serves as a crucial starting material for the synthesis of potent kinase inhibitors, particularly targeting the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immunity, and its dysregulation is implicated in various cancers and autoimmune disorders.